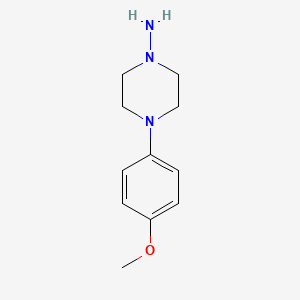
4-(4-Methoxyphenyl)piperazin-1-amine
Cat. No. B1367317
M. Wt: 207.27 g/mol
InChI Key: WFORQEYOTGUJDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04456605
Procedure details


To a stirred suspension of 10 parts of lithium aluminium hydride in 900 parts of tetrahydrofuran is added dropwise, during a 20 hours period, a solution of 40 parts of 1-(4-methoxyphenyl)-4-nitrosopiperazine in 720 parts of benzene. Upon completion, stirring is continued for 20 hours at room temperature. The reaction mixture is decomposed by the successive dropwise additions of 10 parts of water, 7.5 parts of a sodium hydroxide solution 50% and 30 parts of water. The whole is filtered and the filtrate is evaporated. The residue is purified by column-chromatography over silica gel using a mixture of trichloromethane and methanol (98:2 by volume) as eluent. The pure fractions are collected and the eluent is evaporated. The residue is crystallized from 1,1'-oxybisbutane. The product is filtered off and dried, yielding 18.56 parts of 4-(4-methoxyphenyl)-1-piperazinamine; mp. 107° C.


[Compound]
Name
10
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three



[Compound]
Name
40
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four


[Compound]
Name
10
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six



Name

Identifiers


|
REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].O1CCCC1.[CH3:12][O:13][C:14]1[CH:19]=[CH:18][C:17]([N:20]2[CH2:25][CH2:24][N:23]([N:26]=O)[CH2:22][CH2:21]2)=[CH:16][CH:15]=1.[OH-].[Na+]>O.C1C=CC=CC=1>[CH3:12][O:13][C:14]1[CH:15]=[CH:16][C:17]([N:20]2[CH2:21][CH2:22][N:23]([NH2:26])[CH2:24][CH2:25]2)=[CH:18][CH:19]=1 |f:0.1.2.3.4.5,8.9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
Step Three
[Compound]
|
Name
|
10
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
Step Four
[Compound]
|
Name
|
40
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C(C=C1)N1CCN(CC1)N=O
|
Step Six
[Compound]
|
Name
|
10
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
Upon completion, stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added dropwise, during a 20 hours period
|
|
Duration
|
20 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The whole is filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate is evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue is purified by column-chromatography over silica gel using
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
a mixture of trichloromethane and methanol (98:2 by volume) as eluent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The pure fractions are collected
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the eluent is evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue is crystallized from 1,1'-oxybisbutane
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The product is filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
20 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC=C(C=C1)N1CCN(CC1)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
